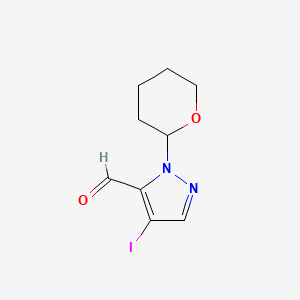
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, along with a trihydroxyborate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate typically involves the reaction of 2-chloro-5-methoxypyridine with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borate group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
(2-chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure but lacks the lithium and trihydroxyborate groups.
2-chloro-5-methoxypyridine: The parent compound without the boron-containing group.
Uniqueness: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is unique due to the presence of both lithium and trihydroxyborate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
1256362-57-8 |
|---|---|
Formule moléculaire |
C6H8BClLiNO4 |
Poids moléculaire |
211.4 g/mol |
Nom IUPAC |
lithium;(2-chloro-5-methoxypyridin-4-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C6H8BClNO4.Li/c1-13-5-3-9-6(8)2-4(5)7(10,11)12;/h2-3,10-12H,1H3;/q-1;+1 |
Clé InChI |
WGLSNSDZQFVNSL-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
SMILES canonique |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)


![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)
![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)


![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)
